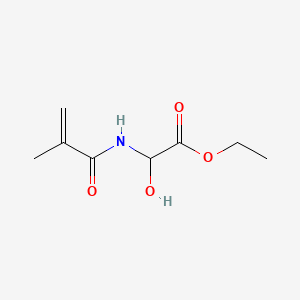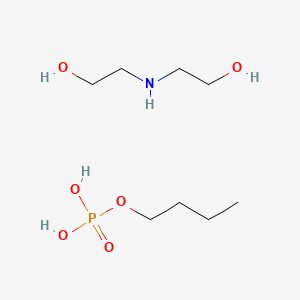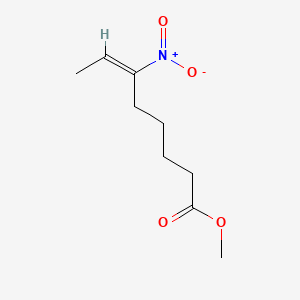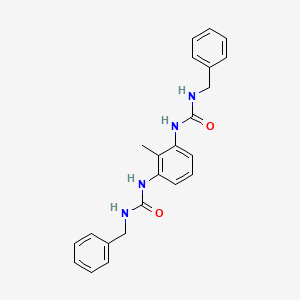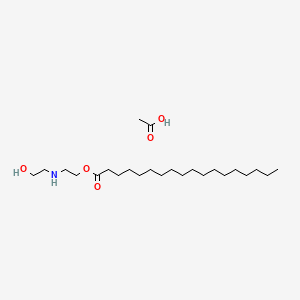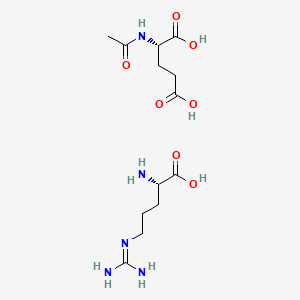
N-(2-Aminoethyl)ethylenediamine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylenetriamine, acetate is an organic compound that consists of a diethylenetriamine backbone with acetate groups attached. Diethylenetriamine itself is a colorless, hygroscopic liquid that is soluble in water and polar organic solvents. It is structurally similar to diethylene glycol and has similar chemical properties. Diethylenetriamine, acetate is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethylenetriamine, acetate can be synthesized through the reaction of diethylenetriamine with acetic acid. The reaction typically involves mixing diethylenetriamine with acetic acid under controlled temperature conditions to form the acetate salt. The reaction can be represented as follows:
HN(CH2CH2NH2)2+CH3COOH→HN(CH2CH2NH2)2CH3COO−+H2O
Industrial Production Methods
In industrial settings, the production of diethylenetriamine, acetate involves the use of large-scale reactors where diethylenetriamine and acetic acid are combined under controlled conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products. The final product is typically obtained as a concentrated solution or as a solid after evaporation of the solvent.
Analyse Des Réactions Chimiques
Types of Reactions
Diethylenetriamine, acetate undergoes various chemical reactions, including:
Oxidation: Diethylenetriamine can be oxidized to form corresponding amides or imides.
Reduction: Reduction reactions can convert diethylenetriamine derivatives to simpler amines.
Substitution: Diethylenetriamine can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or imides.
Reduction: Formation of simpler amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
Diethylenetriamine, acetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and as a chelating agent for metal ions.
Industry: Applied in the production of epoxy resins, corrosion inhibitors, and as a curing agent for adhesives.
Mécanisme D'action
The mechanism of action of diethylenetriamine, acetate involves its ability to form stable complexes with metal ions. The acetate groups enhance its solubility and reactivity. In coordination chemistry, diethylenetriamine acts as a tridentate ligand, binding to metal ions through its nitrogen atoms. This property is exploited in various applications, including metal ion sequestration and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler analogue with two amine groups.
Triethylenetetramine: Contains an additional ethylene group compared to diethylenetriamine.
Diethylenetriaminepentaacetic acid (DTPA): A more complex analogue with five acetate groups.
Uniqueness
Diethylenetriamine, acetate is unique due to its balance of reactivity and stability. It offers multiple coordination sites for metal binding while maintaining good solubility in water and organic solvents. This makes it particularly useful in applications requiring both strong metal ion binding and ease of handling.
Propriétés
Numéro CAS |
84066-72-8 |
|---|---|
Formule moléculaire |
C6H17N3O2 |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
acetic acid;N'-(2-aminoethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C4H13N3.C2H4O2/c5-1-3-7-4-2-6;1-2(3)4/h7H,1-6H2;1H3,(H,3,4) |
Clé InChI |
PBJZEKIRGDSGMN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C(CNCCN)N |
Numéros CAS associés |
56329-47-6 86171-31-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


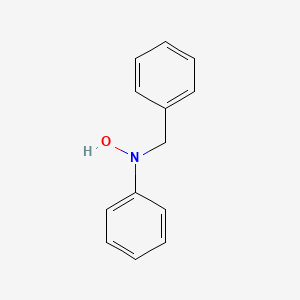
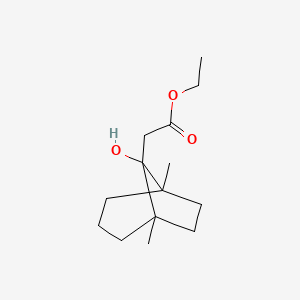


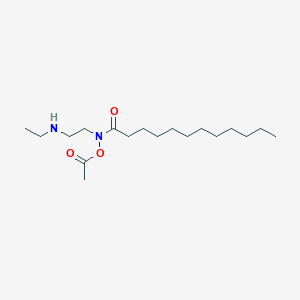
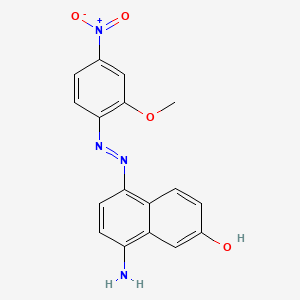
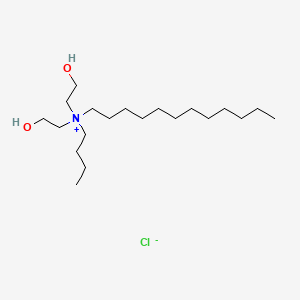
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
